molecular formula C11H14BrN B11872110 7-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline

7-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11872110
M. Wt: 240.14 g/mol
InChI Key: SGCRAKIGAXGWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 7th position and an ethyl group at the 3rd position of the tetrahydroisoquinoline core, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 3-ethyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and ethyl group contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites, altering signal transduction pathways .

Comparison with Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
  • 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Comparison: 7-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical and biological properties. Compared to 7-Bromo-1,2,3,4-tetrahydroisoquinoline, the ethyl group enhances lipophilicity and may improve membrane permeability. In contrast, 3-Ethyl-1,2,3,4-tetrahydroisoquinoline lacks the bromine atom, resulting in different reactivity and binding characteristics .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

7-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H14BrN/c1-2-11-6-8-3-4-10(12)5-9(8)7-13-11/h3-5,11,13H,2,6-7H2,1H3

InChI Key

SGCRAKIGAXGWBV-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(CN1)C=C(C=C2)Br

Origin of Product

United States

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